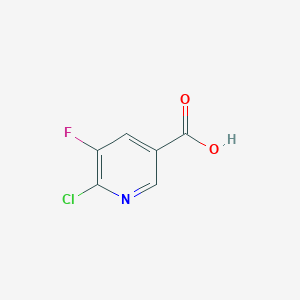

6-Chloro-5-fluoronicotinic acid

Overview

Description

6-Chloro-5-fluoronicotinic acid, also known as 6-Chloro-5-fluoropyridine-3-carboxylic acid or 5-Carboxy-2-chloro-3-fluoropyridine, is a compound with the molecular formula C6H3ClFNO2 . It has a molecular weight of 175.55 . The compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-3-fluoro-5-methylpyridine with potassium permanganate in a solution of pyridine and water . The reaction mixture is heated to 100°C, and additional portions of potassium permanganate are added at intervals . After stirring for 4 hours, the reaction mixture is cooled, quenched with saturated aqueous Na2S2O3, and filtered . The aqueous layer is then extracted with EtOAc, and the combined organics are dried over Na2SO4, filtered, and concentrated in vacuo . The residue is purified by silica gel flash chromatography to yield the title compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) . The InChI key is YICIHICLGVXCGP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 175.54 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.2 , indicating its lipophilicity. It has a water solubility of 1.18 mg/ml .Scientific Research Applications

Synthesis Applications

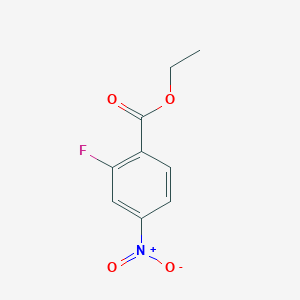

Chemical Synthesis : 6-Chloro-5-fluoronicotinic acid is used in the synthesis of various chemical compounds. For instance, the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, where 2,6-Dichloro-5-fluoronicotinic acid is reacted with thionyl chloride and other reactants, demonstrates its role in producing important derivatives (Zhou Yan-feng, 2007).

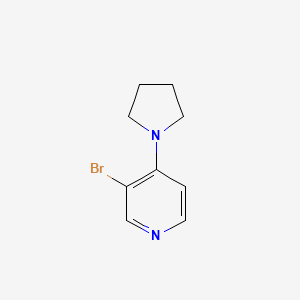

Pharmaceutical Intermediates : It is also critical in the synthesis of key pharmaceutical intermediates. A notable example is the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a process involving palladium-catalyzed cyanation and selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid (Xin Wang et al., 2006).

Biomedical Research

Radiolabeling and Imaging : this compound derivatives, like 6-Hydrazinonicotinic acid (HYNIC), are used as bifunctional chelators in technetium-binding ligands for radiolabeling bioconjugates, which is significant in medical imaging (Levente Meszaros et al., 2011).

Fluorine-18 Labeling : Another application is in the fast indirect fluorine-18 labeling of proteins/peptides using fluoronicotinic acid derivatives. This method is important in molecular imaging and diagnostics (F. Basuli et al., 2017).

Analytical Chemistry

- Separation and Determination Techniques : The compound is used in High-Performance Liquid Chromatography (HPLC) for the separation and determination of 5-fluoronicotinic acid and its derivatives, indicating its relevance in analytical chemistry (Hu Bao-xiang, 2005).

Biochemistry and Microbiology

- Bacterial Inhibition Studies : Research has shown that derivatives of this compound, like 5-fluoronicotinic acid, exhibit inhibitory effects on various bacteria, contributing to the understanding of bacterial resistance and antibacterial drug development (F. Streightoff, 1963).

Material Science

- Lanthanide Coordination Compounds : The compound has been used in the synthesis of lanthanide coordination compounds, which are important for studying magnetic and luminescence properties (Yan-Hui Cui et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P260, and P280 , suggesting that use should be limited to outdoors or in a well-ventilated area, inhalation of dust or fumes should be avoided, and protective gloves or clothing should be worn .

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICIHICLGVXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467825 | |

| Record name | 6-Chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-86-6 | |

| Record name | 6-Chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)